molecular formula C21H25Cl2N3O3 B107359 Fominoben hydrochloride CAS No. 18053-32-2

Fominoben hydrochloride

Cat. No. B107359
CAS RN: 18053-32-2
M. Wt: 438.3 g/mol
InChI Key: ZAOHKACVOFGZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fominoben hydrochloride is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. It is a selective dopamine D3 receptor antagonist that has been shown to have promising effects in the treatment of various neurological and psychiatric disorders. In

Scientific Research Applications

1. Biotransformation in Humans

Fominoben hydrochloride undergoes extensive biotransformation in humans, characterized by cleavage reactions, hydroxylations, cyclisations, and conjugations. Only a small percentage of the drug remains unchanged in plasma after oral administration, and it is predominantly metabolized into various metabolites (Zimmer et al., 1978).

2. Effects on Respiratory Function

Fominoben hydrochloride has demonstrated positive effects on global and membrane diffusion capacities and capillary blood volume in patients with emphysematous bronchitis, suggesting an improvement in the ventilation-perfusion ratio and enlargement of the active diffusion surface in the alveoli (Patsch, 1979).

3. Anxiolytic-like Properties

Research has indicated anxiolytic-like effects of fominoben, similar to diazepam, in a mouse exploratory model. This action was blocked by a benzodiazepine receptor antagonist, implicating the involvement of the brain benzodiazepine binding site in fominoben's anxiolytic action (Crawley et al., 1984).

4. Anticonvulsant Actions

Fominoben hydrochloride shows anticonvulsant actions potentially mediated by agonistic actions at benzodiazepine binding sites. It effectively protected mice from seizures induced by pentylenetetrazol and displayed anticonvulsant effects against other convulsants (Baldino et al., 1984).

5. Effects on Liver Function

Studies on rats have shown that fominoben hydrochloride can cause slight enlargement of the liver and stimulate activity of microsomal mixed-function oxidase, with these effects being reversible after treatment cessation (Nakanishi et al., 1980).

6. Impact on Parkinson Patients

Intravenous or intramuscular administration of fominoben in Parkinson patients resulted in intensified general changes and localized slow wave groups in EEG, along with a temporary improvement in passive tremor and psychic and motor excitability (Danielczyk, 1976).

properties

CAS RN

18053-32-2

Product Name

Fominoben hydrochloride

Molecular Formula

C21H25Cl2N3O3

Molecular Weight

438.3 g/mol

IUPAC Name

N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide;hydrochloride

InChI

InChI=1S/C21H24ClN3O3.ClH/c1-24(15-20(26)25-10-12-28-13-11-25)14-17-18(22)8-5-9-19(17)23-21(27)16-6-3-2-4-7-16;/h2-9H,10-15H2,1H3,(H,23,27);1H

InChI Key

ZAOHKACVOFGZOI-UHFFFAOYSA-N

SMILES

CN(CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2)CC(=O)N3CCOCC3.Cl

Canonical SMILES

CN(CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2)CC(=O)[NH+]3CCOCC3.[Cl-]

Other CAS RN

24600-36-0
18053-32-2

synonyms

fominoben
Noleptan
PB-89
VNC-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fominoben hydrochloride
Reactant of Route 2
Reactant of Route 2
Fominoben hydrochloride
Reactant of Route 3
Reactant of Route 3
Fominoben hydrochloride
Reactant of Route 4
Reactant of Route 4
Fominoben hydrochloride
Reactant of Route 5
Reactant of Route 5
Fominoben hydrochloride
Reactant of Route 6
Reactant of Route 6
Fominoben hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.